molecular formula C14H17BrO B1620973 2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 38157-34-5

2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1620973
CAS No.: 38157-34-5
M. Wt: 281.19 g/mol
InChI Key: SEYLSTAKPZQBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C14H17BrO It is a brominated derivative of tetramethyltetrahydronaphthalenone, characterized by its unique structure which includes a bromine atom and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of 2-bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The exact pathways and molecular targets depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    3,3,6,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one: The non-brominated parent compound.

    2-Chloro-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one: A chlorinated analogue.

    2-Iodo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one: An iodinated analogue.

Uniqueness

2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogues. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its overall chemical behavior.

Properties

IUPAC Name

2-bromo-3,3,6,8-tetramethyl-2,4-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c1-8-5-9(2)11-10(6-8)7-14(3,4)13(15)12(11)16/h5-6,13H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYLSTAKPZQBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CC(C(C2=O)Br)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380645
Record name 2-Bromo-3,3,6,8-tetramethyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38157-34-5
Record name 2-Bromo-3,3,6,8-tetramethyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 6
2-Bromo-3,3,6,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.